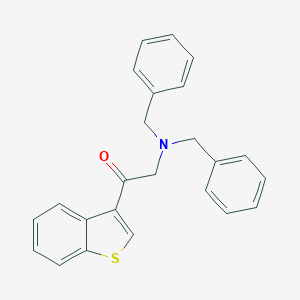![molecular formula C13H11Cl2N3OS B274536 1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone](/img/structure/B274536.png)
1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific applications, including the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone has been used in various scientific applications, including the study of cancer, inflammation, and neurological disorders. This compound has shown potential as a therapeutic agent for these conditions due to its ability to modulate specific biochemical pathways.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit cancer cell growth, and modulate neurotransmitter release. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone in lab experiments include its ability to modulate specific biochemical pathways and its potential as a therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its potential side effects. Additionally, there is a need for further research on the synthesis of this compound and its derivatives to improve its effectiveness as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone involves the reaction of 2,2-dichlorocyclopropylphenylacetonitrile with thiosemicarbazide in the presence of a base such as potassium hydroxide. The resulting compound is then treated with acetic anhydride to form the final product. This synthesis method has been described in detail in various scientific publications.
Propiedades
Fórmula molecular |
C13H11Cl2N3OS |
|---|---|
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
InChI |
InChI=1S/C13H11Cl2N3OS/c14-13(15)5-10(13)8-1-3-9(4-2-8)11(19)6-20-12-16-7-17-18-12/h1-4,7,10H,5-6H2,(H,16,17,18) |
Clave InChI |
VLRAMIRWOXSBRA-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)CSC3=NC=NN3 |
SMILES canónico |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)CSC3=NC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274461.png)
![4-Methyl-2-[2-(toluene-4-sulfonyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B274463.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274466.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B274468.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274471.png)
![4-(4-cyclopropyl-5-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B274476.png)
![2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274485.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274496.png)
![4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B274499.png)
![4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B274500.png)
![6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274506.png)